molecular formula C12H22O3 B14706020 Octanoic acid, 4-oxo-, butyl ester CAS No. 18688-70-5

Octanoic acid, 4-oxo-, butyl ester

Cat. No.: B14706020
CAS No.: 18688-70-5
M. Wt: 214.30 g/mol
InChI Key: KKBGDUHCGSAMPK-UHFFFAOYSA-N
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Description

"Octanoic acid, butyl ester" (CAS 589-75-3), also known as butyl octanoate or butyl caprylate, is an ester derived from octanoic acid (caprylic acid) and butanol. Its molecular formula is $ \text{C}{12}\text{H}{24}\text{O}_2 $, with a molecular weight of 200.32 g/mol. The compound is characterized by the ester functional group ($-\text{COO}-$) linking the octanoyl chain to the butyl group. Key physical properties include a density of 0.8786 g/cm³ at 0°C (), and structural identifiers such as SMILES $ \text{O=C(OCCCC)CCCCCCC} $ and InChIKey PSXNDMJWRZYVTM-UHFFFAOYSA-N (). It is used in flavorings, fragrances, and industrial applications due to its stability and low volatility compared to shorter-chain esters ().

Properties

CAS No.

18688-70-5

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

butyl 4-oxooctanoate

InChI

InChI=1S/C12H22O3/c1-3-5-7-11(13)8-9-12(14)15-10-6-4-2/h3-10H2,1-2H3

InChI Key

KKBGDUHCGSAMPK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CCC(=O)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for preparing esters, including octanoic acid, 4-oxo-, butyl ester, is through the reaction of a carboxylic acid with an alcohol in the presence of an acid catalystFor this compound, octanoic acid reacts with butanol under acidic conditions to form the ester and water .

Industrial Production Methods: In industrial settings, esters are often produced using acid chlorides or acid anhydrides instead of carboxylic acids, as these reagents tend to react more readily with alcohols. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to speed up the process .

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Esters can be hydrolyzed back into their parent carboxylic acid and alcohol. This reaction can occur under acidic or basic conditions. Under acidic conditions, the ester is protonated, making it more susceptible to nucleophilic attack by water.

    Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.

Major Products:

    Hydrolysis: Octanoic acid and butanol.

    Reduction: Primary alcohols.

    Transesterification: New esters and alcohols.

Scientific Research Applications

Octanoic acid, 4-oxo-, butyl ester is an organic compound with the molecular formula C12H22O3C_{12}H_{22}O_3 and a molecular weight of approximately 214.3 g/mol . It is categorized as a butyl ester of 4-oxo-octanoic acid and is known for a chemical structure that includes a carbonyl group (C=O) adjacent to the octanoic acid chain. Due to its functional characteristics, this compound is often studied in organic synthesis and biological applications.

Potential Applications

Interaction studies of this compound primarily focus on its reactivity with biological molecules and other chemicals. Understanding these interactions can provide insights into its potential toxicity, metabolism, and efficacy in various applications. Such studies are crucial for determining safety profiles and therapeutic potentials.

This compound has potential applications in various fields. Additionally, butyl levulinate, a related compound, can be used in flavor compositions for imitation butter, rum, and various fruit flavors .

Structural Similarity

Several compounds share structural similarities with this compound:

  • Pentanoic acid, 4-oxo-, butyl ester Features a shorter carbon chain but has a similar functional group.
  • Methyl 4-oxooctanoate Contains a methyl group instead of a butyl group and is used in flavoring.
  • Octanoic acid Lacks a carbonyl group, giving it a simpler structure.

Mechanism of Action

The mechanism of action of octanoic acid, 4-oxo-, butyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the parent carboxylic acid and alcohol. In reduction reactions, the ester is reduced to a primary alcohol through the transfer of hydride ions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "octanoic acid, butyl ester" with structurally related esters, focusing on molecular properties, applications, and sensory profiles:

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Flavor/Aroma Profile Volatility References
Octanoic acid, butyl ester $ \text{C}{12}\text{H}{24}\text{O}_2 $ 200.32 Flavoring agents, cosmetics, plasticizers Mild, fruity, waxy notes Low (long-chain ester)
Octanoic acid, ethyl ester $ \text{C}{10}\text{H}{20}\text{O}_2 $ 172.26 Food aromas (dairy, wine), fragrances Fruity, pineapple, sweet Moderate
Octanoic acid, methyl ester $ \text{C}9\text{H}{18}\text{O}_2 $ 158.24 Synthetic flavors, perfumery Orange, wine-like, floral High
Octanoic acid, 3-methylbutyl ester $ \text{C}{13}\text{H}{26}\text{O}_2 $ 214.35 Fruit flavors (banana cultivars) Banana, tropical fruit Low
Dodecanoic acid, butyl ester $ \text{C}{16}\text{H}{32}\text{O}_2 $ 256.43 Lubricants, surfactants Mild, fatty odor Very low

Key Differences:

Volatility and Chain Length: Butyl octanoate has lower volatility than ethyl or methyl esters due to its longer butyl chain, making it suitable for applications requiring sustained aroma release (e.g., cosmetics) . Ethyl octanoate is more volatile and prevalent in food systems (e.g., butter, yogurt) for its immediate fruity impact .

Flavor Contributions: Methyl and ethyl esters are dominant in food aromas (e.g., methyl octanoate in orange-like flavors , ethyl octanoate in dairy ). Butyl esters, like butyl octanoate, contribute subtler, longer-lasting notes, often used in non-food products .

Synthesis and Stability: Butyl esters are synthesized via esterification of octanoic acid with butanol, requiring higher temperatures due to steric hindrance . Ethyl esters form more readily under mild conditions, commonly produced by enzymatic catalysis in fermented products .

Industrial vs. Ethyl octanoate is critical in beverages and dairy for its solubility in ethanol and rapid aroma diffusion .

Research Findings and Data

  • Sensory Impact: Ethyl octanoate significantly influences the aroma profile of sour beers and yogurts, with concentrations correlating to perceived acidity and fruitiness ().
  • Thermodynamic Properties: Ethyl octanoate has a higher vapor pressure than butyl octanoate, explaining its prevalence in volatile aroma compounds ().

Q & A

Q. How can researchers quantify this compound in complex matrices like fermented products?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with non-polar capillary columns (e.g., DB-5 or DB-1) is standard. Use a temperature program starting at 50°C, ramping at 4°C/min to 250°C, and compare retention indices (RIs) against alkane standards . For biological samples (e.g., yogurt or baijiu), liquid-liquid extraction with ethyl acetate or solid-phase microextraction (SPME) minimizes matrix interference .

Q. What factors influence the stability of this ester during cold storage?

  • Methodological Answer : Stability is affected by storage temperature, pH, and presence of antioxidants. Studies on similar esters (e.g., iso-butyl caprylate) show that 4% CaO treatment reduces degradation during cold storage (2–6 months) by neutralizing free fatty acids. Periodic sampling and GC analysis are recommended to track ester content .

Q. What safety protocols are essential when handling octanoic acid derivatives in the lab?

  • Methodological Answer : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular contact. For vapor exposure, employ NIOSH-approved respirators with organic vapor cartridges. Store the ester in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize enzymatic esterification yields?

  • Methodological Answer : Design a central composite design (CCD) with variables like temperature (X₁), enzyme concentration (X₂), and reaction time (X₃). Fit quadratic models to experimental data (e.g., ester yield %) and validate via ANOVA. For Candida antarctica lipase, optimal conditions may include 50°C, 8% enzyme load, and 24-hour incubation .

Q. How to resolve contradictory data on ester content under varying experimental conditions?

  • Methodological Answer : Contradictions (e.g., higher ester levels in control vs. treated groups at different storage times) require multivariate analysis. Apply principal component analysis (PCA) to identify confounding variables (e.g., CaO concentration, microbial activity) or use mixed-effects models to account for temporal variability .

Q. What advanced techniques enable real-time monitoring of ester dynamics in microbial fermentation?

  • Methodological Answer : Online GC with headspace sampling or proton-transfer-reaction mass spectrometry (PTR-MS) allows real-time tracking. For Saccharomyces boulardii fermentations, combine GC-MS with metagenomic profiling to correlate ester production with microbial consortia shifts .

Q. How can metabolic engineering enhance microbial production of this ester?

  • Methodological Answer : Engineer Yarrowia lipolytica or E. coli to overexpress acyltransferases (e.g., ATF1) and optimize carbon flux via the glyoxylate shunt for 4-oxo-acid precursor supply. Use CRISPR interference to downregulate competing pathways (e.g., β-oxidation) .

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